![molecular formula C13H12ClN3O B034219 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 103026-14-8](/img/structure/B34219.png)
4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves multi-step processes that typically start from simple precursors like dimethyl malonate, undergoing various transformations including chlorination, alkylation, and cyclization to achieve the desired compound. An example includes an improved synthesis route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating operational simplicity and practicality for obtaining pyrrolo[2,3-d]pyrimidine building blocks with significant yields (Zhang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied, revealing insights into their planarity, substituent effects, and electronic configurations. Detailed structural analysis often involves spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography to elucidate the arrangement of atoms and the presence of specific functional groups (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, influenced by the nature of substituents on the pyrimidine ring. These reactions are crucial for modifying the chemical structure for specific applications, such as enhancing biological activity or altering physical properties (Iuhas et al., 2002).
Physical Properties Analysis
The physical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as melting points, solubility, and crystal structure, are essential for their application in chemical synthesis and drug formulation. These properties can be tailored through molecular design and synthesis optimization to suit specific requirements (Salih & Al-Sammerrai, 1986).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are pivotal for the application of pyrrolo[2,3-d]pyrimidine derivatives in chemical synthesis and pharmaceutical development. Studies have detailed the reactivity patterns and provided insights into designing molecules with desired chemical behaviors (Gangjee et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been extensively studied for their pharmaceutical properties. They are primarily synthesized through the Dakin-West reaction and Dimroth rearrangement, providing an ecological and economical process (Fischer & Misun, 2001). An improved synthesis method of this compound from dimethyl malonate has also been described, highlighting its practicality for the synthesis of the pyrrolo[2,3-d]pyrimidine building block (Zhang et al., 2018).
Antitumor and Antiviral Activities
Pyrrolo[2,3-d]pyrimidine derivatives, including the 4-chloro variant, have been investigated for their antitumor and antiviral activities. One study synthesized a derivative (BW301U) and found it to be a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). Moreover, certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines have demonstrated antiproliferative and antiviral activities, specifically against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Anti-inflammatory Activities
A series of novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activities. Some compounds showed significant activities, suggesting potential therapeutic applications in inflammation-related conditions (Mohamed, Kamel, & Abd El-hameed, 2013).
Xanthine Oxidase Inhibition
N-methyl isomers of pyrrolo[2,3-d]pyrimidines have been synthesized and found to be inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This indicates potential applications in disorders related to purine metabolism (Seela et al., 1984).
Synthesis of Novel Heterocyclic Systems
The compound's derivatives have been used in the synthesis of new heterocyclic systems like pyrrolo[2,3-d]pyrazolo[5,4-b]pyridine, demonstrating its utility in expanding the scope of chemical synthesis and creating novel molecules with potential pharmacological activities (Azimov et al., 1982).
Propiedades
IUPAC Name |
4-chloro-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOMYVNTKCHMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545668 |
Source


|
| Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
103026-14-8 |
Source


|
| Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

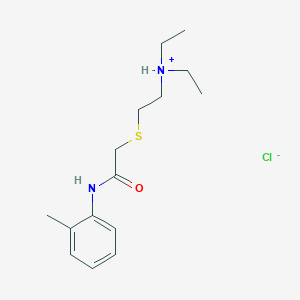
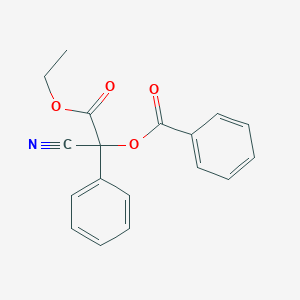
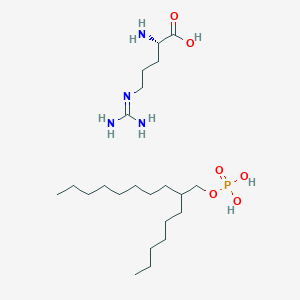

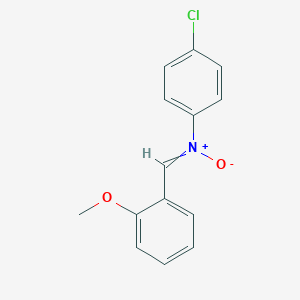
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)



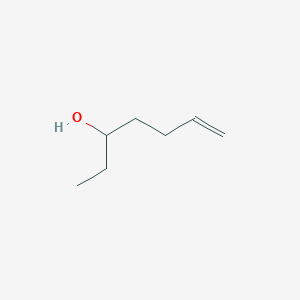
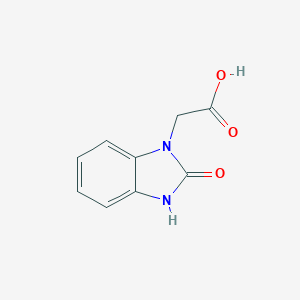
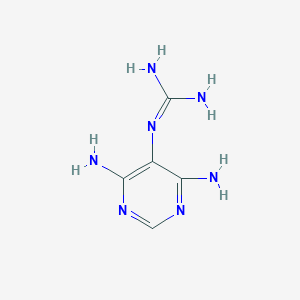
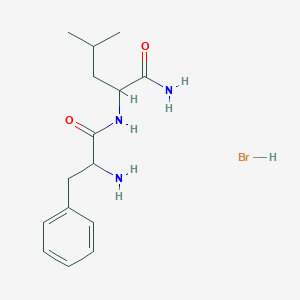
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)